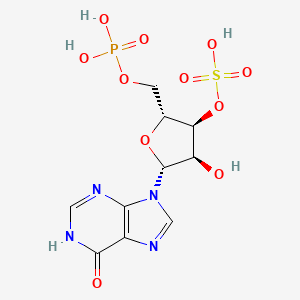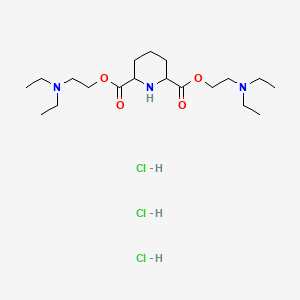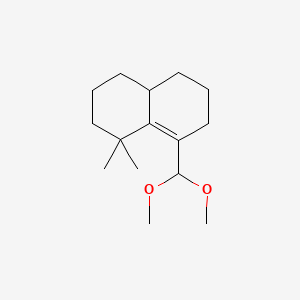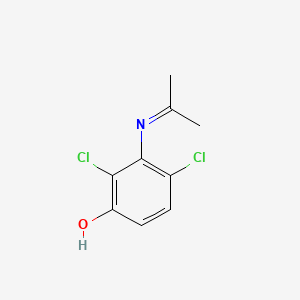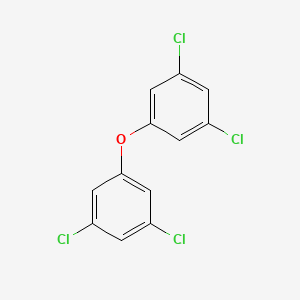
3,3',5,5'-Tetrachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrachlorodiphenyl ether: is an organic compound with the molecular formula C12H6Cl4O . It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and resistance to degradation. This compound is often studied for its potential environmental impact and its role in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions to ensure selective chlorination at the 3,3’,5,5’ positions.
Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetrachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,5,5’-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its environmental impact and bioaccumulation in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,3’,5,5’-Tetrachlorodiphenyl ether exerts its effects involves its interaction with various molecular targets. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in detoxification processes. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the ether linkage.
2,3,3’,5’-Tetrachlorodiphenyl ether: Differently substituted isomer with distinct chemical properties.
Polychlorinated biphenyls (PCBs): Structurally related compounds with varying degrees of chlorination.
Uniqueness: 3,3’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern and the presence of an ether linkage, which influences its chemical reactivity and environmental behavior. Its stability and resistance to degradation make it a compound of interest in environmental studies.
Eigenschaften
CAS-Nummer |
85918-34-9 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,3-dichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI-Schlüssel |
MOQYEWLNKZQUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








